molecular formula C17H16BrN3O3S B2567608 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797959-14-8

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2567608
CAS No.: 1797959-14-8
M. Wt: 422.3
InChI Key: XDUAAIBKGLKUHS-UHFFFAOYSA-N
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Description

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797959-14-8) is a chemical compound with the molecular formula C17H16BrN3O3S and a molecular weight of 422.3 . It features a piperidine ring core that is functionalized with a 4-bromophenylsulfonyl group and is connected via an ether linkage to a cyanopyridine moiety. This specific molecular architecture, particularly the sulfonyl group adjacent to a bromophenyl ring, is a structure of interest in medicinal chemistry and is commonly investigated in the development of metalloproteinase inhibitors (MMP inhibitors) . Compounds with this scaffold are studied for their potential to modulate enzyme activity in various biochemical pathways. Researchers value this chemical for its use as a key intermediate or building block in the synthesis of more complex molecules, as well as a potential candidate for biochemical probing in disease models such as cancer, inflammatory disorders, and cardiovascular diseases where metalloproteinases play a key role . The presence of both bromine and nitrile groups offers versatile sites for further chemical modification, allowing for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S/c18-14-3-5-16(6-4-14)25(22,23)21-10-7-15(8-11-21)24-17-13(12-19)2-1-9-20-17/h1-6,9,15H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUAAIBKGLKUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or the nitrile moiety.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the piperidine ring and the nicotinonitrile moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound's design incorporates elements that suggest potential activity against various biological targets, particularly in the treatment of neurological disorders. Research has indicated that similar compounds can inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. The sulfonyl group can interact with enzyme active sites, potentially leading to therapeutic effects in conditions like Alzheimer's disease .

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. The presence of the piperidine and sulfonyl groups may enhance the binding affinity to microbial targets, making this compound a candidate for further development in treating infections .

Enzyme Inhibition Studies

Recent studies have highlighted the ability of sulfonamide derivatives to selectively inhibit human carbonic anhydrase isoforms. This suggests that 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile may also exhibit selective inhibition against specific enzymes, which could be beneficial for targeted therapies .

Case Study 1: Neuropharmacological Research

A study investigated the effects of piperidine derivatives on neurotransmitter systems. The results indicated that compounds similar to this compound showed promising results in modulating serotonin receptors, which are crucial for mood regulation. This positions the compound as a potential candidate for treating mood disorders .

Case Study 2: Antimicrobial Testing

In a comparative analysis of various sulfonamide derivatives, researchers found that those containing piperidine structures exhibited enhanced antimicrobial activity against Gram-positive bacteria. The results suggest that modifications to the piperidine ring can lead to improved efficacy and selectivity against pathogens .

Mechanism of Action

The mechanism of action of 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Structural Features Molecular Weight (g/mol) Purity (%) Discontinued Status Notes
(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)methanol 1314955-87-7 4-Bromophenylsulfonyl-piperidine + methanol ~345.3 97.0 Likely due to metabolic instability or synthesis challenges
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile 937012-94-7 Nicotinonitrile + 2-chloro-4-fluorophenoxy ~263.7 95+ Poor solubility or efficacy in early screens
Target Compound Not provided 4-Bromophenylsulfonyl-piperidine + nicotinonitrile (ether-linked) ~434.3 (estimated) N/A N/A (presumed under investigation)

Key Observations:

The ether linkage may enhance solubility compared to thioether or alkyl chains . Compared to 2-(2-chloro-4-fluorophenoxy)nicotinonitrile, the target compound features a bulkier 4-bromophenylsulfonyl-piperidine group, which could increase steric hindrance but improve selectivity for hydrophobic binding pockets.

Electronic and Steric Effects: The bromine substituent (vs. The sulfonamide group in the target compound may improve pharmacokinetic properties by modulating acidity and hydrogen-bonding capacity .

Discontinued Status of Analogs: The discontinuation of (1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)methanol (97% purity) and 2-(2-chloro-4-fluorophenoxy)nicotinonitrile (95+% purity) suggests challenges in scalability, stability, or unsatisfactory biological performance. The target compound may address these issues through optimized substituents.

Biological Activity

The compound 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19BrN2O3SC_{17}H_{19}BrN_2O_3S, with a molecular weight of 411.3 g/mol. The compound features a piperidine ring, a bromophenylsulfonyl group, and a nicotinonitrile moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₉BrN₂O₃S
Molecular Weight411.3 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromophenylsulfonyl group may inhibit specific enzymes or receptors, while the piperidine moiety enhances binding affinity to biological targets.

In Vitro Studies

Research has shown that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:

  • Dihydroorotate Dehydrogenase (DHODH) : Inhibition of DHODH has been confirmed through enzymatic and cell-based assays, indicating potential use in treating autoimmune diseases and cancers .
  • Xanthine Oxidase : Certain derivatives have displayed moderate inhibitory activity against xanthine oxidase, which is relevant for gout treatment .
  • Antimicrobial Activity : Similar compounds have shown notable antimicrobial properties, suggesting potential applications in infectious disease management .

Study on Anticancer Activity

A study investigating the anticancer effects of related pyrazole compounds demonstrated that those containing halogen substituents exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in a synergistic effect, highlighting their potential in cancer therapy .

Neuroprotective Effects

Another research effort focused on the neuroprotective properties of sulfonamide derivatives similar to our compound. These studies revealed that these compounds could modulate neurotransmitter systems, providing a foundation for their use in treating neurodegenerative diseases .

Medicinal Chemistry

This compound serves as a valuable building block in drug design, particularly for developing agents targeting neurological disorders and cancers. Its unique structure allows for modifications that can enhance pharmacological properties.

Organic Synthesis

In organic synthesis, this compound can act as an intermediate for creating more complex molecules, facilitating the development of novel therapeutic agents.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis yield of 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile?

Answer:

  • Stepwise Copolymerization Design : Follow protocols for structurally related sulfonyl-piperidine derivatives, such as adjusting monomer ratios (e.g., CMDA:DMDAAC in ) to control polymer chain length and functional group density .
  • Reaction Solvent Optimization : Use polar aprotic solvents (e.g., dichloromethane, as in ) to enhance nucleophilic substitution efficiency between the piperidin-4-yloxy moiety and the nicotinonitrile backbone.
  • Purification Methods : Employ column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate) to isolate the product, ensuring >95% purity (as validated in for similar compounds).

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H-NMR chemical shifts with computational predictions (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to the sulfonyl group, as in ) .
  • Infrared (IR) Spectroscopy : Confirm the presence of key functional groups:
    • Sulfonyl (S=O) stretch: 1350–1300 cm1^{-1} .
    • Cyano (C≡N) stretch: 2240–2220 cm1^{-1} .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with deviations <2 ppm from theoretical values.

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the sulfonyl-piperidine moiety in nucleophilic environments?

Answer:

  • Covalent Bond Formation : The sulfonyl group acts as an electrophile, reacting with nucleophiles (e.g., amines, thiols) to form stable adducts. This reactivity is comparable to 4-oxopiperidine-1-sulfonyl fluoride (), which forms covalent bonds with amino acid residues .
  • Steric Effects : The 4-bromophenyl substituent may hinder nucleophilic attack at the sulfonyl center, requiring kinetic studies under varying temperatures (25–60°C) to quantify activation barriers.

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing bromine with chlorine or methoxy groups) and compare bioactivity trends using standardized assays (e.g., kinase inhibition in ) .
  • Data Normalization : Account for variations in experimental conditions (e.g., cell line specificity, solvent concentration) by cross-referencing with databases like PubChem () and using positive/negative controls .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinases or GPCRs), leveraging the InChI key from PubChem () for 3D structure generation .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories, focusing on hydrogen bonding between the nicotinonitrile group and catalytic residues (e.g., Asp86 in EGFR kinase).

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

Answer:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2.0–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC (as in for hydrolysis-prone analogs) .
  • Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS.

Q. What strategies mitigate toxicity risks during in vivo studies?

Answer:

  • Metabolic Profiling : Identify major metabolites using liver microsome assays (e.g., rat S9 fractions) to predict detoxification pathways.
  • Dose Escalation : Start with sub-therapeutic doses (0.1–1 mg/kg) and monitor organ toxicity markers (e.g., ALT/AST for liver, BUN for kidneys), referencing safety protocols in .

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